(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one typically involves the following steps:
Formation of the piperazinyl intermediate: This step involves the reaction of 4-fluorophenylpiperazine with an appropriate reagent to form the piperazinyl intermediate.
Coupling with chlorophenyl group: The piperazinyl intermediate is then coupled with a 4-chlorophenyl group under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Formation of the final product: The final step involves the formation of the this compound through a condensation reaction, typically under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A related compound with similar halogenated phenyl groups.
4-Fluoroaniline: Another compound with a fluorophenyl group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one is unique due to the combination of its structural features, including the presence of both chlorophenyl and fluorophenyl groups, as well as the piperazinyl moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O/c20-16-4-1-15(2-5-16)3-10-19(24)23-13-11-22(12-14-23)18-8-6-17(21)7-9-18/h1-10H,11-14H2/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYMNQZRSKGOJJ-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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